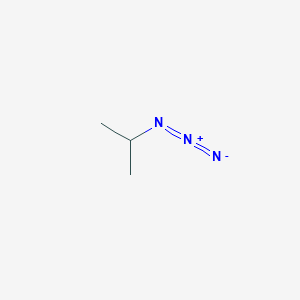

2-Azidopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLTWYYNOLDSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496683 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-57-6 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 2-Azidopropane

This guide provides a detailed analysis of the expected spectroscopic data for 2-azidopropane (isopropyl azide), a valuable reagent and building block in organic synthesis. The following sections offer an in-depth exploration of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation of organic molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple aliphatic structure with a key functional group, the azide (-N₃). This structure gives rise to a predictable yet informative set of spectroscopic data. The symmetry of the isopropyl group is a critical factor in interpreting its NMR spectra, leading to a reduced number of signals.

Molecular Workflow for Spectroscopic Analysis of this compound

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be straightforward due to the molecule's symmetry. The two methyl groups are chemically equivalent, and the single methine proton is coupled to the six methyl protons.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 6H | -CH(CH₃)₂ |

| ~3.5 - 3.8 | Septet | 1H | -CH(N₃) |

Causality Behind the Predicted ¹H NMR Spectrum:

-

Chemical Shift: The methine proton (-CH) is directly attached to the electron-withdrawing azide group, which deshields the proton and shifts its resonance downfield to the region of approximately 3.5-3.8 ppm. In comparison, the methine proton in 2-iodopropane appears around 4.2 ppm, indicating the azide group is slightly less deshielding than iodine.[1][2] The methyl protons (-CH₃) are further from the azide group and are therefore found in the more shielded upfield region, around 1.25 ppm.

-

Multiplicity: The six equivalent methyl protons are coupled to the single methine proton, resulting in a doublet according to the n+1 rule (1+1=2). The methine proton is coupled to the six equivalent methyl protons, leading to a septet (6+1=7).[1]

-

Integration: The relative integration of the signals will be 6:1 for the methyl protons versus the methine proton, respectively.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is expected to be simple, showing only two signals corresponding to the two distinct carbon environments.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~22 | -CH(CH₃)₂ |

| ~60 | -CH(N₃) |

Causality Behind the Predicted ¹³C NMR Spectrum:

-

Chemical Shift: The carbon atom directly bonded to the nitrogen of the azide group (-CH) is significantly deshielded and is expected to appear at a downfield chemical shift of around 60 ppm. For comparison, the corresponding carbon in 2-chloropropane is observed at approximately 54 ppm.[3] The two equivalent methyl carbons (-CH₃) are in a more shielded environment and are predicted to resonate at a higher field, around 22 ppm. For reference, the methyl carbons in 2-iodopropane appear at about 26 ppm.[4]

-

Number of Signals: Due to the symmetry of the isopropyl group, the two methyl carbons are chemically equivalent, resulting in a single signal. The methine carbon represents the second distinct carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the very strong and sharp absorption band characteristic of the azide functional group.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2100 | Strong, Sharp | Asymmetric N=N=N stretch |

| ~1250 | Medium | Symmetric N=N=N stretch |

| 2980-2850 | Medium-Strong | C-H stretch |

| ~1380, ~1370 | Medium | C-H bend (isopropyl split) |

Causality Behind the IR Spectrum:

-

Azide Group Vibrations: The most prominent feature in the IR spectrum of an organic azide is the asymmetric stretching vibration of the N=N=N bond, which gives rise to a strong and sharp absorption band in the region of 2100 cm⁻¹.[5] A weaker symmetric stretch is typically observed around 1250 cm⁻¹.

-

Alkyl Group Vibrations: The spectrum will also display characteristic C-H stretching vibrations for the sp³ hybridized carbons in the 2980-2850 cm⁻¹ region. The presence of the isopropyl group is often indicated by a characteristic split in the C-H bending vibration band around 1380-1370 cm⁻¹.[6]

Experimental Protocols

A. Synthesis of this compound (Illustrative)

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopropane (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to around 60-80 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Disclaimer: Organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

B. Spectroscopic Characterization

-

NMR Sample Preparation: Prepare a solution of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Logical Framework for Spectral Interpretation

Caption: A diagram showing the logical progression of interpreting the ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Kumar, D., & Varma, R. S. (2021). Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives. Molecules, 26(23), 7296. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]

-

Singh, S., Sharma, S., & Singh, P. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega, 6(2), 1585–1596. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodopropane. Retrieved from [Link]

Sources

- 1. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Chloropropane(75-29-6) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Thermodynamic Stability of 2-Azidopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Azidopropane (isopropyl azide) is a small, energetic organic azide with applications in synthetic chemistry, particularly as a building block for nitrogen-containing compounds and in bioorthogonal "click" chemistry. However, its utility is intrinsically linked to its potential for rapid, exothermic decomposition. This guide provides a comprehensive analysis of the thermodynamic stability of this compound, addressing its synthesis, handling, decomposition characteristics, and the requisite experimental protocols for its safe use in a research and development setting. Due to a notable absence of direct, publicly available experimental data for this compound, this document leverages data from its structural isomer, 1-azidopropane, and computational studies to provide a robust framework for risk assessment and safe handling.

Introduction: The Energetic Nature of Small Alkyl Azides

Organic azides (R-N₃) are a class of compounds characterized by the highly energetic azide functional group. The inherent strain and nitrogen-rich nature of this group make many small organic azides thermally sensitive and potentially explosive.[1] The stability of an organic azide is influenced by its molecular weight and the ratio of carbon and oxygen atoms to nitrogen atoms.[2] Low molecular weight azides, such as this compound, are of particular concern due to their volatility and high proportion of nitrogen.

The thermal decomposition of alkyl azides typically proceeds through the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[3][4] This decomposition is a highly exothermic process and, if uncontrolled, can lead to a runaway reaction, posing a significant safety hazard. Therefore, a thorough understanding of the thermodynamic stability of this compound is paramount for its safe synthesis, storage, and use.

Physicochemical and Thermodynamic Properties of this compound

This compound is a colorless liquid at room temperature.[5] While specific experimental thermodynamic data is scarce, computational studies and comparisons with its isomer, 1-azidopropane, provide valuable insights into its stability profile.

Comparative Enthalpy of Formation

Computational studies suggest that the enthalpy of formation for this compound is slightly lower than that of 1-azidopropane, indicating a marginally higher thermodynamic stability.[6] This is consistent with the general trend of increased stability in more sterically hindered organic azides.

| Compound | Molecular Formula | CAS Number | Computed Enthalpy of Formation (gas, 298 K) |

| This compound | C₃H₇N₃ | 691-57-6[5] | 2–4 kcal/mol lower than 1-azidopropane[6] |

| 1-Azidopropane | C₃H₇N₃ | 22293-25-0[7] | 51.6 - 62.8 kcal/mol[3] |

Illustrative Thermal Analysis Data

In the absence of direct experimental data for this compound, the thermal analysis data for 1-azidopropane serves as a crucial, illustrative guide.[3] Researchers should anticipate similar, though not identical, behavior for this compound.

| Parameter | Illustrative Value Range | Analytical Method | Significance |

| Onset Decomposition Temperature (T_onset_) | 100 - 150 °C | DSC | Defines the threshold for safe operating temperatures.[3] |

| Peak Exotherm Temperature (T_peak_) | 150 - 200 °C | DSC | Indicates the temperature of maximum heat release rate.[3] |

| Enthalpy of Decomposition (ΔH_d_) | -200 to -350 kJ/mol | DSC | Measures the total energetic potential of the molecule.[3] |

| Mass Loss Onset Temperature | 100 - 150 °C | TGA | Correlates with the onset of decomposition as volatile products, primarily N₂, are formed.[3] |

| Activation Energy of Decomposition (E_a_) | 120 - 170 kJ/mol | Kinetic analysis of DSC/TGA data | Represents the energy barrier for decomposition, indicating thermal sensitivity.[3] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a mechanism analogous to that of other small alkyl azides, involving the formation of a nitrene intermediate.[3][4]

Caption: Proposed thermal decomposition pathway of this compound.

The initial step is the cleavage of the N-N₂ bond, releasing a significant amount of energy and forming the highly reactive isopropyl nitrene. This intermediate can then undergo rapid intramolecular C-H insertion to form the more stable propan-2-imine or participate in intermolecular reactions, especially at higher concentrations, which can lead to a complex mixture of products. The primary gaseous product of this decomposition is nitrogen.[4]

Synthesis, Handling, and Storage: A Framework for Safety

Given its energetic nature, the synthesis, handling, and storage of this compound require strict adherence to safety protocols.

Synthesis

A common laboratory synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 2-bromopropane, with an azide salt (e.g., sodium azide). This reaction should be conducted at a controlled temperature and with appropriate shielding.

Caption: Workflow for assessing the thermal hazards of this compound.

Conclusion and Recommendations

While this compound is a valuable reagent, its inherent energetic properties demand a cautious and well-informed approach. The lack of extensive experimental data in the public domain necessitates that researchers treat this compound with extreme care. The illustrative data from its isomer, 1-azidopropane, and computational studies provide a solid foundation for understanding its potential hazards. It is imperative that any work with this compound be preceded by a thorough risk assessment and adherence to strict safety protocols. The experimental procedures outlined in this guide offer a self-validating system for determining the specific thermodynamic stability parameters of this compound, enabling researchers to establish safe operating conditions for its use in their specific applications.

References

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of azidopyridines. Retrieved from [Link]

- Google Patents. (2008). Decomposition of organic azides.

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral and DSC analysis of glycidyl azide polymers containing different initiating diol units. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition mechanism of diisopropyl azodicarboxylate and its thermal hazard assessment. Retrieved from [Link]

-

DTIC. (n.d.). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Retrieved from [Link]

-

ResearchGate. (n.d.). A study on the thermal stability of organic azides. Retrieved from [Link]

-

Isopropyl Alcohol Safety. (2008). Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Thermal decomposition of isopropanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Free Chemistry Online. (2024). Isopropanol Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Retrieved from [Link]

-

RSC Publishing. (n.d.). The effect of glycidyl azide polymer on the stability and explosive properties of different interesting nitramines. Retrieved from [Link]

-

ResearchGate. (2018). The effect of glycidyl azide polymer on the stability and explosive properties of different interesting nitramines. Retrieved from [Link]

-

Millcraft. (n.d.). SAFETY DATA SHEET - ABDick Isopropyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

- Google Patents. (n.d.). JP2019001737A - Method for synthesis of 2-chloropropane.

-

PubChem. (n.d.). 1-Azidopropane. Retrieved from [Link]

-

RSC Publishing. (n.d.). Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. Retrieved from [Link]

-

NIH. (n.d.). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Organoarsenic azides: preparation and thermal decomposition. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

Sources

- 1. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H7N3 | CID 12405073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1-Azidopropane | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Azidopropane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 2-azidopropane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." As a secondary azide, this compound presents unique considerations regarding steric hindrance and reactivity compared to its primary counterpart, 1-azidopropane. These notes provide an in-depth analysis of its properties, synthesis, and optimal use in CuAAC, complete with detailed protocols, mechanistic insights, and safety considerations. This document is intended to serve as a practical resource for chemists in academia and industry, particularly those engaged in drug discovery and materials science, to effectively leverage this compound for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles.

Introduction to this compound in Click Chemistry

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal has revolutionized the landscape of chemical synthesis, offering a highly efficient, reliable, and biocompatible method for forging carbon-heteroatom bonds.[1][2] This reaction, often colloquially termed "click chemistry," facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3] The resulting triazole core is a highly stable and desirable structural motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for amide bonds.[4]

This compound, an isopropyl azide, is a valuable building block in this context. As a small, secondary organic azide, it introduces a degree of steric bulk adjacent to the reacting nitrogen atom, which can influence reaction kinetics and substrate scope. Understanding the nuances of its application is crucial for its successful implementation in complex molecule synthesis.

Key Attributes of this compound:

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃ | [5] |

| Molecular Weight | 85.11 g/mol | [5][6] |

| Appearance | Liquid | [6] |

| Purity | ≥95% (typical) | [6] |

Mechanistic Overview of the CuAAC Reaction

The CuAAC reaction is not a concerted thermal 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[7] The catalytic cycle, while still a subject of detailed research, is generally understood to proceed through the following key steps:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[3] The coordination of copper(I) to the alkyne significantly increases the acidity of the terminal proton, facilitating its removal.[7]

-

Coordination of the Azide: The organic azide, in this case, this compound, then coordinates to the copper center. Mechanistic studies suggest that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[7]

-

Cycloaddition and Ring Contraction: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative.[3]

-

Protonolysis: The final step involves protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[3]

The use of accelerating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial. These ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and enhance the reaction rate.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H7N3 | CID 12405073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Synthesis of triazoles using 2-Azidopropane and terminal alkynes

An In-Depth Technical Guide to the Synthesis of 1,2,3-Triazoles using 2-Azidopropane and Terminal Alkynes

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to the advent of "click chemistry".[1] This guide provides a comprehensive overview of the synthesis of 1-(propan-2-yl)-substituted-1,2,3-triazoles through the reaction of this compound with various terminal alkynes. We will explore the mechanistic details, provide field-tested experimental protocols for both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions, and discuss critical safety protocols for handling organic azides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry in their work.

The Strategic Importance of the Triazole Moiety

The five-membered heterocyclic 1,2,3-triazole ring is more than just a stable aromatic system; it is a privileged scaffold in drug discovery and a versatile linker in materials science.[2][3] Its chemical stability, stemming from the presence of one pyrrole-type and two pyridine-type nitrogen atoms, makes it resistant to metabolic degradation, oxidation, and reduction.[2] The triazole moiety can act as a hydrogen bond acceptor and its dipole moment can influence molecular polarity and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of a compound.[4]

This has led to the incorporation of triazoles into a wide array of pharmaceuticals, including antifungal agents (e.g., Fluconazole), antibacterial drugs (e.g., Tazobactam), and antiviral compounds.[1][5] In materials science, the triazole linkage is employed in the synthesis of polymers, metal-organic frameworks (MOFs), and for bioconjugation.[3][6] The ability to reliably and efficiently synthesize substituted triazoles is therefore a critical skill for chemists in these fields.

Mechanistic Underpinnings of Azide-Alkyne Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne was the foundational reaction for synthesizing 1,2,3-triazoles. However, this method often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[7] The development of metal-catalyzed versions of this reaction has revolutionized the field, offering high yields and excellent regioselectivity under mild conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of click chemistry, selectively produces 1,4-disubstituted 1,2,3-triazoles.[6][8] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[8]

The "Why": Causality in the CuAAC Mechanism

The remarkable efficiency and regioselectivity of CuAAC stem from the coordination of the copper(I) catalyst to the terminal alkyne. This coordination lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[6] This activated alkyne then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate.[] This directed pathway ensures the exclusive formation of the 1,4-isomer, a stark contrast to the non-catalyzed thermal reaction. The choice of a reducing agent like sodium ascorbate is crucial to maintain copper in its active +1 oxidation state, preventing the formation of inactive copper(II) species.[10]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to CuAAC, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[11][12] This method often employs ruthenium(II) complexes, such as [Cp*RuCl] catalysts.[13] A significant advantage of RuAAC is its ability to also catalyze the reaction of internal alkynes, leading to fully substituted triazoles.[11][13]

The "Why": A Different Mechanistic Pathway

The regioselectivity of RuAAC is dictated by a different mechanism compared to CuAAC. The reaction is believed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[13] In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[13] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active ruthenium catalyst.[13] This distinct pathway provides access to the alternative regioisomer, which is often difficult to obtain otherwise.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[14][15] This reaction utilizes a strained cyclooctyne, which has a significantly lowered activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[14][16] While not the primary focus of this guide on terminal alkynes, it is an important complementary technique in the field of triazole synthesis.[17]

Safety First: Handling this compound and Other Organic Azides

Organic azides like this compound are energetic molecules and must be handled with extreme caution.[18] They can be sensitive to heat, shock, and friction, and may decompose explosively.[19][20]

Core Safety Principles:

-

Work in a Fume Hood: Always handle organic azides in a certified chemical fume hood to prevent inhalation of potentially toxic vapors.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (or goggles), a flame-resistant lab coat, and suitable gloves.[22]

-

Avoid Heat and Friction: Do not heat organic azides unless part of a well-controlled reaction. Avoid using ground glass joints and metal spatulas, which can create friction.[22] Use plastic or ceramic spatulas instead.[21]

-

Scale Limitations: Work with the smallest scale possible. For low molecular weight azides, it is recommended to keep quantities minimal.

-

Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and strong oxidizing agents.[18][19]

-

Solvent Choice: Never use chlorinated solvents like dichloromethane with azides, as this can form highly explosive diazidomethane or triazidomethane.[20]

| Hazard | Precautionary Measure | Rationale |

| Explosion | Work behind a blast shield, especially on larger scales. Avoid heat, shock, and friction.[21] | Organic azides are high-energy compounds that can decompose violently. |

| Toxicity | Handle in a fume hood and wear appropriate gloves.[21][22] | Azides can be toxic if inhaled, ingested, or absorbed through the skin.[19] |

| Incompatibility | Avoid contact with strong acids, oxidizing agents, and heavy metals.[18][20] | Can form highly sensitive and explosive compounds (e.g., hydrazoic acid, heavy metal azides). |

Experimental Protocols

The following protocols provide a general framework. Reaction times and purification methods may need to be optimized for specific substrates.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. research.chalmers.se [research.chalmers.se]

- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. safety.pitt.edu [safety.pitt.edu]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. ucd.ie [ucd.ie]

- 21. chemistry.unm.edu [chemistry.unm.edu]

- 22. uvic.ca [uvic.ca]

Application Notes and Protocols: 2-Azidopropane as a Reagent for Introducing the Isopropyl Azide Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-azidopropane (isopropyl azide), a key reagent for the introduction of the isopropyl azide functionality in organic synthesis. The document details its synthesis, purification, and characterization, along with robust protocols for its application. Emphasis is placed on the rationale behind experimental choices, safety considerations, and the utility of the isopropyl azide moiety in medicinal chemistry and drug development. This guide is intended to serve as a practical resource for researchers seeking to employ this compound in their synthetic endeavors.

Introduction: The Isopropyl Azide Moiety in Modern Chemistry

The azide functional group is a versatile and highly energetic moiety that has found extensive application in organic synthesis.[1] Its utility spans from being a precursor to amines to its pivotal role in bioorthogonal "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] The introduction of specific alkyl azide functionalities allows for the tailored modification of molecules, influencing their steric and electronic properties.

This compound, specifically, provides the isopropyl azide moiety, a compact and sterically defined group. This secondary azide is a valuable building block in the synthesis of complex organic molecules, including heterocycles and peptidomimetics.[4] Its incorporation can modulate lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. For instance, the analogous azido group is a cornerstone of the antiretroviral drug azidothymidine (AZT).[1]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification and use.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃ | [5] |

| Molecular Weight | 85.11 g/mol | [5] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not definitively reported, estimated to be low | [5] |

| CAS Number | 691-57-6 | [5] |

Spectroscopic Data:

| Technique | Characteristic Peaks | Rationale |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band at ~2100 cm⁻¹ | This is the characteristic asymmetric stretching vibration of the azide (N₃) group.[6] |

| ¹H NMR Spectroscopy | Septet, ~3.5-4.0 ppm (1H); Doublet, ~1.2 ppm (6H) | The methine proton (CH) is deshielded by the electron-withdrawing azide group and is split into a septet by the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and appear as a doublet due to coupling with the methine proton. |

| ¹³C NMR Spectroscopy | ~50-60 ppm (CH); ~20-25 ppm (CH₃) | The carbon attached to the azide group (CH) is deshielded. The two methyl carbons are equivalent. |

Synthesis and Purification of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution of a 2-halopropane with sodium azide. 2-Bromopropane is a readily available and cost-effective starting material for this purpose.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound via Sₙ2 Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of alkyl azides.[1]

Materials:

-

2-Bromopropane

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 to 1.5 equivalents) and anhydrous DMF. Stir the suspension.

-

Addition of 2-Bromopropane: To the stirred suspension, add 2-bromopropane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Caution: Do not heat the solution to high temperatures during solvent removal.

-

Purification (Optional): For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure. Extreme caution is advised during the distillation of azides.

Applications of this compound in Organic Synthesis

This compound is a versatile reagent for introducing the isopropyl azide moiety into a variety of organic molecules.

Azidation of Electrophiles

This compound can be used as a source of the azide nucleophile to react with various electrophiles, such as alkyl halides and epoxides.

"Click Chemistry": Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The isopropyl azide moiety introduced by this compound is an excellent partner in CuAAC reactions, leading to the formation of stable 1,2,3-triazole linkages.[2][3]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: General Procedure for CuAAC using a this compound-Derived Substrate

This protocol is a general guideline for a CuAAC reaction.[2][3]

Materials:

-

Substrate containing the isopropyl azide moiety

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-butanol/water, DMF, DMSO)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-containing substrate and the terminal alkyne in the chosen solvent system.

-

Addition of Catalysts: To the reaction mixture, add a solution of copper(II) sulfate pentahydrate (typically 1-10 mol%).

-

Initiation: Add a freshly prepared solution of sodium ascorbate (typically 10-50 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, the workup procedure will vary depending on the properties of the product. Common workup procedures involve extraction, precipitation, or purification by column chromatography.

Safety and Handling of this compound

CRITICAL SAFETY INFORMATION: Organic azides are energetic compounds and should be handled with extreme caution.[7][8]

-

Explosion Hazard: Low molecular weight azides, such as this compound, can be explosive, especially in concentrated or pure form. They are sensitive to heat, shock, and friction.[7]

-

Toxicity: Sodium azide is highly toxic. While the toxicity of this compound is not as well-documented, it should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Use a blast shield, especially when working with quantities greater than a few grams or when heating the compound.

-

Avoid contact with heavy metals, as this can form highly explosive metal azides.

-

Never distill organic azides to dryness.

-

-

Storage: Store this compound in a cool, dark place, away from heat sources and incompatible materials.

-

Waste Disposal: Dispose of all azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent like triphenylphosphine can be a method to safely decompose residual azide.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the isopropyl azide moiety in organic synthesis. Its application in constructing complex molecules, particularly through "click chemistry," underscores its importance in medicinal chemistry and drug discovery. While its synthesis is straightforward, the energetic nature of the azide functional group necessitates strict adherence to safety protocols. By following the guidelines and protocols outlined in this document, researchers can safely and effectively utilize this compound to advance their synthetic objectives.

References

-

Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media tolerates various reactive functional groups. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12405073, this compound. Retrieved from [Link]

-

MDPI. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 27(12), 3716. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

- Pearson, W. H., & Fang, W.-K. (1997). Reactions of Azides with Electrophiles: New Methods for the Generation of Cationic 2-Azabutadienes. Synthesis of 1,2,3,4-Tetrahydroquinolines and 1,2-Dihydroquinolines via a Hetero Diels-Alder Reaction. Tetrahedron, 53(43), 14637-14650.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716. [Link]

- Google Patents. (n.d.). Purification of alcohols by azeotropic distillation.

-

ChemRxiv. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. [Link]

-

Santa Monica College. (2009). Distillation of Isopropanol (2-propanol). [Link]

-

Cho, H., et al. (2016). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. The journal of physical chemistry. B, 120(43), 11132–11139. [Link]

-

ResearchGate. (2022). Azides in the Synthesis of Various Heterocycles. [Link]

-

ResearchGate. (2014). Large-Scale Preparation and Usage of Azides. [Link]

-

MDPI. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2017). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

Kim, J., et al. (2019). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical chemistry chemical physics : PCCP, 21(1), 223–229. [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Organic Chemistry Frontiers. (2020). Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides. [Link]

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

ResearchGate. (2013). A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

ResearchGate. (2006). A preliminary study: Distillation of isopropanol–water mixture using fixed adsorptive distillation method. [Link]

-

MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. [Link]

-

Angewandte Chemie International Edition. (2021). Linear and Two‐Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3‐(4‐Azidophenyl) Propiolonitri. [Link]

-

PubMed. (2022). Azides in the Synthesis of Various Heterocycles. [Link]

-

The Vespiary. (n.d.). Synthesis and Reduction of Azides. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (2001). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. [Link]

-

PubMed Central. (2022). Azides in the Synthesis of Various Heterocycles. [Link]

-

ResearchGate. (2025). Application of organic azides in the synthesis of heterocyclic systems. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. broadpharm.com [broadpharm.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C3H7N3 | CID 12405073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ucd.ie [ucd.ie]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Azidopropane Synthesis

Welcome to the technical support center for the synthesis of 2-azidopropane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this versatile building block. Here, we will delve into the common pitfalls of this synthesis, explain the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your experimental outcomes.

Understanding the Synthesis of this compound

The most common and direct method for synthesizing this compound (also known as isopropyl azide) is through a nucleophilic substitution reaction.[1] This typically involves the reaction of a 2-halopropane, such as 2-bromopropane or 2-iodopropane, with an azide salt, most commonly sodium azide (NaN₃). The reaction proceeds primarily via an Sₙ2 mechanism, where the azide anion acts as a nucleophile, attacking the electrophilic carbon atom of the 2-halopropane and displacing the halide leaving group.

However, as with any chemical transformation, various factors can influence the reaction's efficiency, leading to lower than expected yields. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low, and I've noticed the formation of a gaseous byproduct. What is happening and how can I fix it?

A1: The likely culprit is a competing E2 elimination reaction.

With secondary halides like 2-bromopropane, the Sₙ2 substitution reaction is in direct competition with the E2 elimination reaction, which produces propene gas.[2] The azide ion, while a good nucleophile, also possesses some basicity, which can promote the abstraction of a proton from a carbon adjacent to the carbon bearing the halogen.

Causality:

-

Strongly Basic Conditions: Using a strong base as the nucleophile or having impurities that are strongly basic will favor the E2 pathway.

-

Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the azide anion, reducing its nucleophilicity and relatively increasing its basicity, thus favoring elimination.[2]

-

High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Solutions:

-

Optimize Your Solvent System: Switch to a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents solvate the cation (Na⁺) of the azide salt but not the azide anion, leaving it "naked" and highly nucleophilic, thus favoring the Sₙ2 pathway.[2][3]

-

Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point when using a polar aprotic solvent.

-

Choice of Leaving Group: Iodide is a better leaving group than bromide. Using 2-iodopropane may allow for milder reaction conditions, which can help to suppress the E2 side reaction.

Q2: The reaction seems to be very slow or incomplete, even after extended reaction times. How can I improve the reaction rate and conversion?

A2: This issue often stems from poor solubility of sodium azide in the organic solvent or insufficient reactivity of the starting material.

Sodium azide is an ionic salt with limited solubility in many organic solvents. For the reaction to proceed, the azide anion must be available in the solution to act as a nucleophile.

Causality:

-

Poor Solubility of Sodium Azide: If sodium azide is not sufficiently dissolved, the concentration of the nucleophile in the reaction mixture will be too low for an efficient reaction.

-

Poor Leaving Group: If you are using a starting material with a poor leaving group (e.g., 2-chloropropane), the activation energy for the substitution reaction will be high, resulting in a slow reaction.

Solutions:

-

Employ a Phase-Transfer Catalyst (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly effective. The PTC transports the azide anion from the solid phase or an aqueous phase into the organic phase where the 2-halopropane is dissolved, thereby dramatically increasing the reaction rate.[4][5]

-

Improve Sodium Azide Solubility: As mentioned in Q1, using a polar aprotic solvent like DMSO or DMF will enhance the solubility and reactivity of sodium azide.

-

Choose a Better Leaving Group: The reactivity of halogens as leaving groups follows the trend I⁻ > Br⁻ > Cl⁻. If you are using 2-chloropropane and experiencing slow reaction rates, consider switching to 2-bromopropane or 2-iodopropane.

Q3: My final product is contaminated with unreacted starting material. How can I ensure the reaction goes to completion and how do I purify my product?

A3: Incomplete conversion and effective purification are common challenges. A combination of optimized reaction conditions and appropriate purification techniques is key.

Causality:

-

Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

-

Inadequate Stoichiometry: Using a stoichiometric amount of sodium azide may not be enough to drive the reaction to completion, especially if some of the azide is not fully available in the solution.

-

Inefficient Purification: this compound has a relatively low boiling point, which can make its separation from a similar-boiling starting material like 2-bromopropane challenging.

Solutions:

-

Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. This will help you determine the optimal reaction time.

-

Use an Excess of Sodium Azide: Employing a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

-

Purification by Distillation: Fractional distillation is the most common method for purifying this compound.[6][7] Given the close boiling points of this compound (approx. 64-66 °C) and 2-bromopropane (59-61 °C), a fractionating column with good efficiency is recommended. Careful control of the distillation temperature is crucial to achieve good separation.

Experimental Protocols

Below is a detailed, step-by-step protocol for the synthesis of this compound from 2-bromopropane, incorporating best practices to maximize yield.

Synthesis of this compound from 2-Bromopropane

Materials:

-

2-Bromopropane

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a slurry.

-

Addition of 2-Bromopropane: To the stirred slurry, add 2-bromopropane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and carefully remove the diethyl ether by rotary evaporation at low temperature and pressure. Caution: this compound is volatile.

-

Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 64-66 °C.

Data Presentation

| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |

| 2-Bromopropane | DMSO | None | Room Temp - 50 | 12-24 | 70-90 | Good for suppressing E2.[3][8] |

| 2-Bromopropane | Ethanol | None | Reflux | 12-24 | 30-50 | Significant E2 elimination.[2] |

| 2-Iodopropane | Acetone/Water | None | Reflux | 6-12 | 60-80 | Faster reaction than with 2-bromopropane. |

| 2-Bromopropane | Toluene/Water | PTC* | 80-100 | 4-8 | >90 | High yield and faster reaction rates. |

*PTC: Phase-Transfer Catalyst, e.g., tetrabutylammonium bromide.

Visualizations

Reaction Mechanism

Caption: Sₙ2 mechanism for this compound synthesis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

Safety First: Handling Azides

Sodium azide and organic azides are energetic materials and should be handled with extreme caution.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Explosion Hazard: Avoid contact of sodium azide with heavy metals (e.g., lead, copper) and strong acids, as this can form highly explosive heavy metal azides or hydrazoic acid. Do not use metal spatulas to handle sodium azide.

-

Work in a Ventilated Area: All manipulations involving azides should be performed in a well-ventilated fume hood.

References

-

O'Neil, E. J., DiVittorio, K. M., & Smith, B. D. (2007). General Procedure for the synthesis of azides. Organic Letters, 9(2), 199–202. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) sodium azide (4.00 equiv.), DMSO, r.t., 2 h, 80-90% yield... Retrieved from [Link]

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

- Dehmlow, E. V., & Dehmlow, S. S. (1993).

-

University of Victoria. (n.d.). Safe Work Procedure: Azides. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]

-

Gavett, B. (2009, September 10). Distillation of Isopropanol (2-propanol). Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. Retrieved from [Link]

-

Filo. (2025, November 4). Reaction of 2-bromopropane with OH- in DimethylSulfoxide. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]

-

Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

Sources

- 1. This compound | C3H7N3 | CID 12405073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reaction of 2-bromopropane with OH- in DimethylSulfoxide | Filo [askfilo.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry 102 - Experiment 5 [home.miracosta.edu]

- 7. ijirset.com [ijirset.com]

- 8. researchgate.net [researchgate.net]

Purification of 2-Azidopropane by distillation or chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. The purification of small organic azides like 2-azidopropane (isopropyl azide) is a task that demands the utmost respect for safety and a deep understanding of the compound's reactive nature. Unlike more benign molecules, this compound's high nitrogen content and low molecular weight place it in a category of potentially explosive materials. This guide is structured to provide not just procedural steps, but the critical scientific reasoning behind them, empowering you to make informed, safety-conscious decisions in your work. We will explore both chromatographic and distillation-based purification methods, with a strong emphasis on why chromatography is the recommended approach for routine purification.

Part 1: Foundational Knowledge & Safety First

Before attempting any purification, it is imperative to understand the inherent risks associated with this compound.

Q1: What are the primary hazards of this compound and how do I assess its stability?

A1: this compound is a low molecular weight organic azide and must be treated as a potential explosive. The primary hazards are decomposition initiated by heat, mechanical shock (friction, grinding), or static discharge.[1][2][3]

Two key metrics can be used for a preliminary stability assessment:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio helps estimate the energetic potential of an azide. For this compound (C₃H₇N₃), the calculation is: (Number of C atoms) / (Number of N atoms) = 3 / 3 = 1. An azide with a C/N ratio between 1 and 3, like this compound, can typically be synthesized and isolated in small quantities but should be handled with extreme care. It should be stored cold, protected from light, and ideally used as soon as possible.[1] Never attempt to isolate or purify azides with a C/N ratio of less than 1.[2][4]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to be considered relatively safe.[1] this compound, with only three carbons, fails this rule, highlighting its hazardous nature.

Core Safety Mandates:

-

Always work in a certified chemical fume hood.[3]

-

Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and a face shield or work behind a blast shield.[3]

-

Never use metal spatulas or ground glass joints when handling neat this compound, as friction can initiate decomposition.[2][4] Use plastic or ceramic labware.

-

Avoid contact with heavy metals, strong acids, and strong oxidizing agents.[5]

-

Work with the smallest scale possible for your experiment.[3]

Q2: What are the common impurities in a crude this compound synthesis?

A2: this compound is typically synthesized via a nucleophilic substitution reaction (Sₙ2) where a 2-halopropane (e.g., 2-bromopropane or 2-iodopropane) is reacted with an inorganic azide salt like sodium azide (NaN₃).[6] The common impurities stem directly from this process.

| Impurity Type | Specific Example(s) | Rationale |

| Starting Material | 2-Bromopropane, 2-Iodopropane | Incomplete reaction. |

| Side-Product | Propene | A competing elimination reaction (E2) can occur, especially if the reaction is heated or a basic solvent is used.[7] |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol | Residual solvent from the reaction or workup.[6] |

| Inorganic Salts | Sodium Bromide (NaBr), Sodium Azide (NaN₃) | Byproducts or excess reagents from the reaction. |

Part 2: Purification by Flash Column Chromatography (Recommended Method)

Chromatography is the preferred method for purifying this compound as it avoids the use of heat, significantly mitigating the risk of thermal decomposition.

Q3: My azide compound is not visible on a TLC plate under UV light. How can I visualize it?

A3: This is a common issue as simple alkyl azides lack a UV chromophore. The most reliable method is to use a chemical stain that reacts with the azide. A two-step process involving reduction to an amine followed by visualization with ninhydrin is highly effective.[8]

Protocol: TLC Visualization of this compound

-

Develop the TLC Plate: Run your TLC plate with the crude sample in your chosen eluent system.

-

Dry Thoroughly: Gently warm the plate with a heat gun in a fume hood to ensure all solvent has evaporated.

-

Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in dichloromethane for about 30 seconds. This reduces the azide (-N₃) to a primary amine (-NH₂).

-

Dry Again: Remove excess reagent with a paper towel and dry the plate again with a heat gun for 3-5 minutes.

-

Staining Step: Dip the plate into a ninhydrin staining solution (e.g., 0.3% ninhydrin in a butanol/acetic acid mixture).

-

Develop Color: Gently warm the plate with the heat gun. The corresponding amine spots will appear as colored (typically purple or pink) spots.[8]

Q4: How do I choose the right solvent system (mobile phase) for purifying this compound on silica gel?

A4: The goal is to find a solvent system where your product, this compound, has an R_f (retention factor) of approximately 0.25-0.35 on a TLC plate. This R_f value typically provides the best separation in a flash column. This compound is a moderately polar compound. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

Workflow: Developing an Eluent System

-

Spotting: On a single TLC plate, spot your crude reaction mixture in three separate lanes.

-

Initial Screening: Develop the plates in three different solvent systems of varying polarity:

-

Low Polarity: 10% Ethyl Acetate / 90% Hexanes

-

Medium Polarity: 20% Ethyl Acetate / 80% Hexanes

-

High Polarity: 40% Ethyl Acetate / 60% Hexanes

-

-

Analysis: Visualize the plates using the staining protocol (Q3).

-

If the azide spot remains at the baseline (R_f ≈ 0), the system is not polar enough. Increase the percentage of ethyl acetate.

-

If the azide spot runs with the solvent front (R_f ≈ 1), the system is too polar. Decrease the percentage of ethyl acetate.

-

If the spot is between 0.25 and 0.35 and is well-separated from impurities, you have found your eluent system.

-

Q5: The product seems to be degrading on the silica gel column. What can I do?

A5: Silica gel is naturally acidic and can sometimes catalyze the decomposition of sensitive compounds like azides. If you observe streaking on your TLC plate or experience low recovery from your column, consider the following troubleshooting steps:

-

Use Neutralized Silica: Prepare a slurry of your silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent before packing the column. This neutralizes the acidic sites.

-

Run the Column Quickly: Do not let the sample sit on the silica for an extended period. A properly optimized flash chromatography run should be completed in 15-30 minutes.

-

Use a Less Acidic Stationary Phase: If problems persist, consider using a different stationary phase like alumina (neutral or basic grade) or Florisil®.

Part 3: Purification by Distillation (High-Risk Method)

WARNING: Distillation of low molecular weight organic azides is an inherently dangerous procedure that should only be attempted by experienced chemists with appropriate safety infrastructure (e.g., blast shields, remote operation). The risk of violent, explosive decomposition upon heating is significant.[1][2][4] Chromatography is the strongly preferred alternative.

Q6: Why is distillation of this compound so hazardous, and how can the risk be minimized?

A6: The hazard arises from providing thermal energy to a molecule that is predisposed to energetically decompose into nitrogen gas (N₂) and other fragments. The rapid expansion of gas in a closed system can cause a violent explosion.

The single most important way to minimize this risk is to reduce the boiling temperature by performing the distillation under vacuum .[4] Lowering the pressure allows the compound to boil at a temperature that is hopefully well below its decomposition onset temperature.

Critical Data Gap: As of early 2026, a reliable, experimentally determined atmospheric boiling point and a precise decomposition temperature for this compound are not widely available in the scientific literature. This lack of data makes atmospheric distillation exceptionally risky, as the required temperature is unknown and could easily exceed the decomposition threshold.

Q7: My crude this compound is contaminated with high-boiling solvent (e.g., DMF). How can I theoretically set up a vacuum distillation to remove my product?

A7: This is one of the few scenarios where distillation might be considered. The goal is to distill the volatile this compound away from the non-volatile impurity.

Theoretical Framework:

-

Known Boiling Points:

-

2-Bromopropane (impurity): ~60 °C at 760 torr

-

Isopropanol (impurity/solvent): ~83 °C at 760 torr[9]

-

DMF (solvent): 153 °C at 760 torr

-

-

Estimated Boiling Point of this compound: Based on its structure, its boiling point is expected to be somewhere between that of 2-bromopropane and isopropanol. Under vacuum, this boiling point will be significantly lower.

-

Safety Goal: Keep the distillation pot temperature as low as possible, ideally below 60-70 °C, to stay safely away from the estimated decomposition onset of ~100-150 °C for similar small azides.[5]

Experimental Protocol: Small-Scale Vacuum Distillation (Expert Use Only)

-

Safety Setup: Assemble the apparatus behind a blast shield in a fume hood. Ensure all glassware is free of cracks or stars.[3]

-

Apparatus: Use a short-path distillation head to minimize travel distance for the vapor. Use a magnetic stirrer; do not use boiling stones as they are ineffective under vacuum.[10] All glass joints must be properly greased to ensure a good seal.

-

Trapping: Connect the vacuum line to a cold trap (e.g., dry ice/acetone) before the vacuum pump to protect the pump and prevent volatile azides from entering the pump oil.

-

Procedure: a. Place the crude mixture in the distillation flask. b. Assemble the apparatus and slowly apply vacuum. Observe for any initial bumping or outgassing. c. Once a stable, low pressure is achieved, begin to gently heat the distillation pot using a water or oil bath (never a heating mantle, which can create hot spots). d. Slowly increase the bath temperature until distillation begins. Collect the distillate in a receiving flask cooled in an ice bath. e. Crucially, do not distill to dryness. Leaving a small amount of liquid in the distillation pot can prevent the formation of potentially explosive residues. f. Once the distillation is complete, remove the heat source first, allow the system to cool completely, and then slowly and carefully re-introduce air to the system.

Part 4: Frequently Asked Questions (FAQs)

Q8: Is it ever acceptable to perform an atmospheric pressure distillation of this compound? A8: Given the lack of a reliable boiling point and the known thermal instability of low molecular weight azides, atmospheric distillation is strongly discouraged . The risk of reaching the decomposition temperature is unacceptably high.

Q9: I suspect my purified this compound still contains impurities. How can I check its purity? A9: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound. It can separate residual starting materials and solvents and provide their relative abundance. Proton and Carbon-13 NMR spectroscopy are also definitive methods for confirming the structure and identifying impurities if they are present in sufficient quantity (>1-5%).

Q10: How should I dispose of waste containing this compound or other azides? A10: Azide waste must be handled separately and never mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid (HN₃). Quench residual azides by reacting them with a reducing agent according to your institution's specific hazardous waste protocols. Consult your organization's Environmental Health & Safety (EHS) department for approved procedures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2024, January 19). Isopropyl alcohol. Retrieved January 23, 2026, from [Link]

-

Baran, P. S. (2014). Catalytic Reductions and Synthesis Applications of Organic Azides. Nottingham ePrints. Retrieved January 23, 2026, from [Link]

-

University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. UCD School of Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2023). Vacuum distillation of azeotropic mixtures. Retrieved January 23, 2026, from [Link]

-

Indian Academy of Sciences. (2009). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences. Retrieved January 23, 2026, from [Link]

-

Wiley-VCH. (2011). Large-Scale Preparation and Usage of Azides. In Organic Azides: Syntheses and Applications. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 23, 2026, from [Link]

-

University of Victoria. (2022). Azides. Occupational Health, Safety & Environment. Retrieved January 23, 2026, from [Link]

-

Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemical Analysis (Warsaw), 54, 807. Retrieved from [Link]

-

Shell. (2022). Isopropyl Alcohol Technical Datasheet. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2018). Some Reactions of Azides. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

- Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide in High Purity and Yield. Synthesis, 1997(4), 413-414.

-

Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. Retrieved January 23, 2026, from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved January 23, 2026, from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. Retrieved January 23, 2026, from [Link]

-

Chemguide. (n.d.). Elimination from 2-bromopropane to give propene. Retrieved January 23, 2026, from [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. uvic.ca [uvic.ca]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. docs.abcam.com [docs.abcam.com]